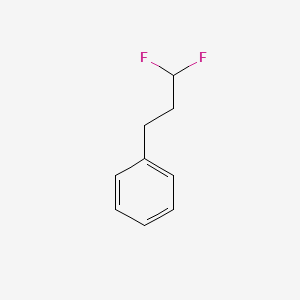

Benzene, (3,3-difluoropropyl)-

Description

Significance of Organofluorine Chemistry in Contemporary Research

Organofluorine chemistry, the study of organic compounds containing carbon-fluorine (C-F) bonds, is a vibrant and rapidly expanding field. numberanalytics.comwikipedia.org The unique properties of the fluorine atom, such as its high electronegativity and small size, impart remarkable characteristics to organic molecules. numberanalytics.com The C-F bond is one of the strongest in organic chemistry, which lends these compounds high thermal and chemical stability. numberanalytics.com

The introduction of fluorine can dramatically alter a molecule's physical, chemical, and biological properties. numberanalytics.com These alterations include changes in lipophilicity, metabolic stability, and binding affinity to biological targets. numberanalytics.comresearchgate.net Consequently, organofluorine compounds are indispensable in numerous applications. An estimated one-fifth of all pharmaceuticals contain fluorine, including widely known drugs like fluoxetine (B1211875) (Prozac). wikipedia.orgroyalsocietypublishing.org In materials science, fluoropolymers such as polytetrafluoroethylene (Teflon) are valued for their chemical inertness and low friction coefficients. numberanalytics.comroyalsocietypublishing.orgworktribe.com The field also contributes to the development of agrochemicals, refrigerants, and advanced analytical reagents. wikipedia.orgworktribe.com Given that most organofluorine compounds are synthetic and not found in nature, the development of novel fluorination methods is a continuous and essential pursuit. royalsocietypublishing.orgworktribe.com

Overview of Aromatic Compounds Bearing Fluorinated Alkyl Chains

Within the vast domain of organofluorine chemistry, aromatic compounds that possess fluorinated alkyl side chains represent a particularly important subclass. researchgate.netconsensus.app These molecules combine the structural features of a stable benzene (B151609) ring with the unique electronic effects of a fluorine-containing substituent. vedantu.combyjus.comfreechemistryonline.com

The incorporation of a fluoroalkyl group onto a benzene ring can significantly modify its properties. For instance, the presence of groups like trifluoromethyl (-CF₃) or difluoropropyl (-CHF₂CH₂CH₃) can enhance hydrophobicity and influence the molecule's interactions with biological systems. These side chains can serve as crucial building blocks in the synthesis of more complex molecules for applications in medicinal chemistry and materials science. acs.org The development of synthetic methods to create these compounds is an active area of research, aiming to provide access to a wide range of structures with tailored properties for pharmaceuticals, agrochemicals, and high-performance polymers. researchgate.netacs.orgnih.gov

Research Rationale and Scope for Benzene, (3,3-difluoropropyl)-

The research interest in Benzene, (3,3-difluoropropyl)- stems from its potential as a building block in the synthesis of novel, functionalized molecules. The rationale for its study is rooted in the broader goals of organofluorine chemistry: to understand how the specific introduction of fluorine atoms—in this case, as a geminal difluoro group on a propyl chain—affects molecular properties and reactivity. The difluoromethylene group is a bioisostere of an ether oxygen or a carbonyl group, and its incorporation can lead to compounds with improved metabolic stability and binding affinity.

The scope of research on Benzene, (3,3-difluoropropyl)- primarily involves its synthesis and characterization. Detailed research findings have documented specific methods for its preparation. For example, one study reports the synthesis of Benzene, (3,3-difluoropropyl)- via the fluorination of a corresponding monofluoroalkyl triflate precursor. rsc.org

Table 1: Synthesis of Benzene, (3,3-difluoropropyl)- This interactive table summarizes a reported synthesis.

| Precursor | Reagents | Product | Yield | Appearance | Ref. |

|---|

The characterization of the resulting compound is typically achieved through spectroscopic methods such as Nuclear Magnetic Resonance (NMR) to confirm its structure. rsc.org The knowledge gained from synthesizing and studying this specific molecule contributes to the broader toolkit available to chemists for creating advanced materials and potential therapeutic agents.

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

| Benzene |

| Benzene, (3,3-difluoropropyl)- |

| 1-Fluoro-3-phenylpropyl trifluoromethanesulfonate |

| Fluoxetine (Prozac) |

Structure

3D Structure

Properties

CAS No. |

146377-62-0 |

|---|---|

Molecular Formula |

C9H10F2 |

Molecular Weight |

156.17 g/mol |

IUPAC Name |

3,3-difluoropropylbenzene |

InChI |

InChI=1S/C9H10F2/c10-9(11)7-6-8-4-2-1-3-5-8/h1-5,9H,6-7H2 |

InChI Key |

SBJSSUDWLOQFRO-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CCC(F)F |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Benzene, 3,3 Difluoropropyl

Strategies for Introducing the 3,3-Difluoropropyl Moiety

The direct introduction of a 3,3-difluoropropyl group onto a benzene (B151609) ring can be approached through several fundamental reaction types, including electrophilic, nucleophilic, radical, and transition metal-catalyzed reactions.

Electrophilic Difluoropropylation of Benzene Derivatives

Electrophilic aromatic substitution, a cornerstone of arene functionalization, presents a potential route to (3,3-difluoropropyl)benzene. This approach, analogous to the classic Friedel-Crafts reaction, would involve the generation of a 3,3-difluoropropyl carbocation or a related electrophilic species that can then be attacked by the electron-rich benzene ring. wikipedia.orglibretexts.orgyoutube.com

One potential, albeit indirect, route involves the Friedel-Crafts acylation of benzene with 2,2-difluorocyclopropanecarbonyl chloride. Unexpectedly, this reaction has been shown to proceed via ring-opening to yield aryl 3-chloro-3,3-difluoropropyl ketones. acs.org While not directly yielding the target alkane, this intermediate could potentially be converted to (3,3-difluoropropyl)benzene through subsequent reduction steps.

Challenges in this approach lie in the generation and stability of the requisite 3,3-difluoropropyl electrophile. The presence of two electron-withdrawing fluorine atoms can destabilize a carbocation at the 3-position, potentially leading to rearrangements or other side reactions. The development of specialized electrophilic difluoropropylation reagents is an active area of research.

Nucleophilic Approaches to Form Carbon-Carbon Bonds with Fluorinated Reagents

Nucleophilic aromatic substitution (SNAr) offers an alternative strategy, particularly for benzene rings bearing activating electron-withdrawing groups. wikipedia.orgchemistrysteps.comlibretexts.orgyoutube.comyoutube.com In this scenario, a nucleophilic benzene derivative would react with a 3,3-difluoropropyl electrophile, or conversely, an aryl halide could be displaced by a 3,3-difluoropropyl nucleophile.

For non-activated benzene, direct nucleophilic attack is generally not feasible. However, organometallic derivatives of benzene, such as phenyllithium (B1222949) or phenyl Grignard reagents, could act as nucleophiles in reactions with 3,3-difluoropropyl halides or tosylates. The success of this approach would depend on the availability and reactivity of these fluorinated electrophiles.

Radical-Mediated Coupling Reactions for Difluoropropyl Group Installation

Radical-mediated C-H functionalization, such as the Minisci reaction, provides a powerful tool for the alkylation of electron-deficient arenes. wikipedia.orgscispace.comnih.govchim.itnih.gov This methodology involves the generation of an alkyl radical which then adds to the protonated heterocycle or electron-poor arene. A hypothetical Minisci-type reaction for the synthesis of (3,3-difluoropropyl)benzene would involve the generation of a 3,3-difluoropropyl radical.

Potential precursors for the 3,3-difluoropropyl radical could include 3,3-difluoropropanoic acid (via oxidative decarboxylation) or a suitable 3,3-difluoropropyl halide (via a photoredox-catalyzed process). The success of this approach would be contingent on the efficient generation of the desired radical and its selective addition to the benzene ring.

Recent advancements in photoredox catalysis have expanded the scope of radical reactions, enabling the use of a wider range of radical precursors and reaction partners under mild conditions. nih.govpkusz.edu.cnsemanticscholar.org

Transition Metal-Catalyzed Cross-Coupling Methods

Transition metal-catalyzed cross-coupling reactions have become indispensable in modern organic synthesis for the formation of carbon-carbon bonds. Several strategies could be envisioned for the synthesis of (3,3-difluoropropyl)benzene using this technology.

Suzuki-Miyaura Coupling: This versatile palladium-catalyzed reaction could potentially couple an arylboronic acid with a 3,3-difluoropropyl halide or triflate. While the Suzuki-Miyaura coupling is well-established for a wide range of substrates, the use of fluorinated alkyl electrophiles can sometimes be challenging. claremont.eduresearchgate.net

Negishi Coupling: The Negishi coupling, which utilizes organozinc reagents, is another powerful tool for C-C bond formation. tandfonline.comresearchgate.netorganic-chemistry.orgwikipedia.orgorganic-chemistry.org A plausible route would involve the reaction of an arylzinc reagent with a 3,3-difluoropropyl halide, or conversely, a 3,3-difluoropropylzinc reagent with an aryl halide. Nickel and palladium catalysts are commonly employed for this transformation.

The table below summarizes the potential transition metal-catalyzed cross-coupling strategies:

| Coupling Reaction | Aryl Partner | 3,3-Difluoropropyl Partner | Catalyst |

| Suzuki-Miyaura | Arylboronic acid | 3,3-Difluoropropyl halide/triflate | Palladium |

| Negishi | Aryl halide | 3,3-Difluoropropylzinc halide | Palladium or Nickel |

| Stille | Aryl halide | 3,3-Difluoropropylstannane | Palladium |

| Kumada | Aryl halide | 3,3-Difluoropropyl Grignard | Palladium or Nickel |

Selective Fluorination Strategies for Propyl Chain Construction

An alternative approach to the direct installation of the entire 3,3-difluoropropyl moiety is to first attach a propyl group with a suitable functional group at the 3-position to the benzene ring, followed by a selective geminal difluorination reaction.

Geminal Difluorination Techniques (e.g., using DAST, Deoxo-Fluor)

The conversion of a carbonyl group to a gem-difluoromethylene group is a well-established transformation in organofluorine chemistry. A key precursor for this strategy would be 3-phenylpropanal (B7769412). This aldehyde can be subjected to deoxofluorination using specialized reagents to introduce the two fluorine atoms at the same carbon.

Diethylaminosulfur Trifluoride (DAST): DAST is a widely used reagent for the conversion of aldehydes and ketones to their corresponding gem-difluorides. nih.govorganic-chemistry.orgrsc.org The reaction typically proceeds under mild conditions.

Bis(2-methoxyethyl)aminosulfur Trifluoride (Deoxo-Fluor): Deoxo-Fluor is a more thermally stable alternative to DAST, offering a better safety profile for larger-scale reactions. organic-chemistry.orgorgsyn.orgthieme-connect.comnih.govresearchgate.netorganic-chemistry.org It is also highly effective for the geminal difluorination of carbonyl compounds.

The general reaction for the geminal difluorination of 3-phenylpropanal is depicted below:

The choice between DAST and Deoxo-Fluor often depends on the specific substrate and the desired reaction scale. While both are effective, Deoxo-Fluor's enhanced stability makes it a preferred choice in many applications.

The following table provides a comparison of these two common deoxofluorinating agents:

| Reagent | Structure | Key Features |

| DAST (Diethylaminosulfur Trifluoride) | Et₂NSF₃ | Widely used, effective for a broad range of substrates. Thermally unstable. |

| Deoxo-Fluor (Bis(2-methoxyethyl)aminosulfur Trifluoride) | (MeOCH₂CH₂)₂NSF₃ | More thermally stable and safer than DAST. Often provides higher yields and cleaner reactions. organic-chemistry.orgorgsyn.org |

Hydrofluorination and Related Additions to Unsaturated Precursors

The direct introduction of a 3,3-difluoropropyl group onto a benzene ring via traditional electrophilic aromatic substitution methods is challenging. Therefore, multi-step strategies often commence with the synthesis of an unsaturated precursor, which is subsequently hydrofluorinated.

One promising approach involves the use of unsaturated precursors like allylbenzene (B44316). The regioselective addition of two fluorine atoms to the terminal carbon of the propylene (B89431) side chain is a key transformation. Modern hydrofluorination reagents, such as Selectfluor®, in combination with a Lewis acid or a transition metal catalyst, can facilitate this type of transformation. While the direct hydrofluorination of allylbenzene to yield the desired 3,3-difluoro product is not extensively documented, related reactions on similar substrates provide a basis for this approach. The reaction mechanism typically involves the generation of a carbocationic intermediate, and controlling the regioselectivity to favor the formation of the gem-difluoro product at the terminal position is a primary challenge.

Another strategy involves the synthesis of a precursor already containing the difluoro moiety, such as (3,3-difluoroallyl)benzene. This intermediate can then be reduced to the target saturated compound. The synthesis of (3,3-difluoroallyl)benzene itself can be accomplished through various methods, including the reaction of a suitable organometallic benzene derivative with a 3,3-difluoroallyl halide.

The table below summarizes potential unsaturated precursors and the key transformations required to synthesize Benzene, (3,3-difluoropropyl)-.

| Precursor | Key Transformation | Reagents/Conditions |

| Allylbenzene | Regioselective Hydrofluorination | Selectfluor®, Lewis Acid/Transition Metal Catalyst |

| (3,3-Difluoroallyl)benzene | Double Bond Reduction | Catalytic Hydrogenation (e.g., H₂, Pd/C) |

Chemo-, Regio-, and Stereoselective Synthesis of Analogues

The synthesis of analogues of Benzene, (3,3-difluoropropyl)- with varying substitution patterns on the aromatic ring requires careful consideration of chemo-, regio-, and stereoselectivity. The directing effects of existing substituents on the benzene ring will influence the position of the (3,3-difluoropropyl) group in Friedel-Crafts type reactions or the functionalization of a pre-existing side chain.

For instance, if a substituted benzene is used as the starting material for a Friedel-Crafts alkylation with a 3,3-difluoropropyl electrophile, the regioselectivity will be governed by the electronic properties of the substituent. Electron-donating groups will direct the incoming electrophile to the ortho and para positions, while electron-withdrawing groups will direct it to the meta position.

Furthermore, the development of stereoselective methods for the synthesis of analogues is crucial when chiral centers are introduced. While the parent molecule, Benzene, (3,3-difluoropropyl)-, is achiral, the introduction of substituents on the propyl chain or the synthesis of certain substituted aromatic analogues could create stereocenters. Asymmetric catalysis, using chiral ligands or catalysts, would be essential to control the stereochemical outcome in such cases.

The chemo-, regio-, and stereoselective tetrafunctionalization of fluoroalkynes has emerged as a powerful tool for the divergent synthesis of various fluorinated cyclic compounds rsc.orgnih.gov. Although not directly applied to the synthesis of Benzene, (3,3-difluoropropyl)-, these advanced methodologies highlight the potential for developing highly selective syntheses of complex fluorinated molecules.

Green Chemistry and Sustainable Synthetic Pathways

The principles of green chemistry are increasingly being applied to the synthesis of organofluorine compounds to minimize environmental impact. researchgate.netbenthamscience.com This involves the use of safer reagents, more efficient catalytic systems, and environmentally benign reaction conditions.

For the synthesis of Benzene, (3,3-difluoropropyl)-, several green chemistry approaches can be envisioned:

Catalytic Methods: The use of catalytic amounts of reagents, rather than stoichiometric quantities, is a cornerstone of green chemistry. This is particularly relevant for fluorination reactions, where the development of efficient catalytic systems can reduce waste and improve atom economy. Catalytic methods for C(sp³)–F bond formation are an area of active research. rsc.org

Alternative Solvents: Replacing hazardous organic solvents with greener alternatives like water, ionic liquids, or supercritical fluids can significantly reduce the environmental footprint of a synthesis.

Energy Efficiency: Employing energy-efficient techniques such as microwave-assisted synthesis can lead to shorter reaction times and reduced energy consumption.

Renewable Feedstocks: While challenging for this specific molecule, the long-term goal of green chemistry is to utilize renewable feedstocks. Research into converting biomass-derived platform chemicals into aromatic compounds could eventually provide a sustainable route to the benzene core.

Visible light photoredox catalysis is an emerging sustainable method for C-F bond activation and formation. springernature.comnih.gov This technique uses light as a renewable energy source to drive chemical reactions under mild conditions. Such approaches could potentially be adapted for the fluorination steps in the synthesis of Benzene, (3,3-difluoropropyl)- or its precursors.

The development of sustainable methods for C-F bond formation is a critical area of research, with a focus on moving away from harsh reagents and conditions. acsgcipr.orgacs.orgcas.cn The future of organofluorine chemistry, including the synthesis of compounds like Benzene, (3,3-difluoropropyl)-, will likely rely on the continued development of these green and sustainable synthetic pathways. oup.com

Mechanistic Investigations of Chemical Transformations Involving Benzene, 3,3 Difluoropropyl

Electrophilic Aromatic Substitution (EAS) Pathways on the Benzene (B151609) Ring

Electrophilic aromatic substitution (EAS) represents a cornerstone of aromatic chemistry, providing a versatile method for the functionalization of benzene and its derivatives. researchgate.netmasterorganicchemistry.com The mechanism of these reactions is extensively studied and generally proceeds through a two-step addition-elimination pathway. uomustansiriyah.edu.iqlumenlearning.com In the initial, rate-determining step, the aromatic π-system acts as a nucleophile, attacking an electrophile to form a resonance-stabilized carbocation known as an arenium ion or sigma complex. uomustansiriyah.edu.iqyoutube.com Aromaticity is subsequently restored in a rapid second step involving the loss of a proton from the site of electrophilic attack. masterorganicchemistry.comlumenlearning.com The presence of substituents on the benzene ring profoundly influences both the rate of reaction and the regiochemical outcome of the substitution. libretexts.orgpressbooks.pub

The 3,3-difluoropropyl substituent imparts a unique combination of electronic effects that govern its influence on electrophilic aromatic substitution reactions. These effects can be dissected into inductive and resonance contributions. Alkyl groups are generally considered electron-donating through an inductive effect, which enriches the electron density of the aromatic ring and thereby activates it towards electrophilic attack. wikipedia.orglibretexts.org This electron donation stabilizes the positively charged sigma complex intermediate, accelerating the rate of substitution. libretexts.orglibretexts.org

Regarding the directing influence, substituents that are inductively donating are typically ortho, para-directing. libretexts.orgleah4sci.com This is because the electron-donating nature of the substituent provides greater stabilization to the sigma complex when the electrophile attacks at the ortho or para positions. In these cases, a resonance structure can be drawn where the positive charge is located on the carbon atom bearing the alkyl substituent, which is a more stable tertiary carbocation. libretexts.org

Despite the electron-withdrawing nature of the fluorine atoms, the 3,3-difluoropropyl group is still expected to behave as an ortho, para-director. The directing effect of alkyl groups is primarily governed by the stabilization of the carbocation intermediate. The inductive withdrawal of the fluorine atoms is less impactful on the relative stability of the ortho/para versus meta intermediates than the direct stabilization provided by the alkyl chain at the point of attachment. Therefore, electrophilic attack will preferentially occur at the positions that allow for the formation of the most stable arenium ion.

Table 1: Predicted Influence of the 3,3-Difluoropropyl Substituent on EAS

| Property | Predicted Effect | Rationale |

| Reactivity | Deactivating (compared to alkylbenzenes) | The strong inductive electron withdrawal (-I effect) of the two fluorine atoms reduces the electron density of the aromatic ring. masterorganicchemistry.com |

| Directing Influence | ortho, para-Director | The alkyl portion of the substituent stabilizes the carbocation intermediate formed during ortho and para attack. libretexts.orgleah4sci.com |

Kinetic Studies and Reaction Intermediates in EAS

Detailed kinetic studies on the electrophilic aromatic substitution of benzene, (3,3-difluoropropyl)- are not extensively documented in the literature. However, the general principles of EAS kinetics can be applied to predict its behavior. The rate-determining step for these reactions is the formation of the sigma complex. masterorganicchemistry.comlumenlearning.com The stability of this intermediate directly correlates with the activation energy of the reaction; a more stable intermediate implies a lower activation energy and a faster reaction rate.

For (3,3-difluoropropyl)benzene, the electron-withdrawing nature of the substituent is expected to destabilize the sigma complex relative to that of benzene or toluene, leading to a slower reaction rate. The reaction rate would likely fall between that of benzene and more strongly deactivated substrates like nitrobenzene.

The key reaction intermediate in the EAS of (3,3-difluoropropyl)benzene is the arenium ion, or sigma complex. This intermediate is a resonance-stabilized carbocation. For ortho and para attack, three principal resonance structures contribute to the delocalization of the positive charge around the ring. One of these structures places the positive charge on the carbon atom directly attached to the 3,3-difluoropropyl group, which, while destabilized by the remote fluorine atoms, is still a tertiary carbocation and thus more stable than the secondary carbocations formed in meta attack.

Figure 1: Resonance Structures of the Sigma Complex for Ortho Attack (A representation of the resonance structures would show the positive charge delocalized over three carbon atoms of the ring, including the carbon bearing the 3,3-difluoropropyl group.)

Reactivity Studies of the 3,3-Difluoropropyl Side Chain

The 3,3-difluoropropyl side chain itself can undergo a variety of chemical transformations, offering pathways for further molecular elaboration.

The carbon-fluorine bond is exceptionally strong, making transformations at the difluorinated carbon challenging. However, under specific conditions, nucleophilic substitution of fluoride (B91410) can be achieved, although this is not a common reaction pathway for alkyl fluorides. More plausible transformations might involve elimination reactions under strong basic conditions to form a vinyl fluoride, though the acidity of the protons on the adjacent carbon would be a critical factor. The direct displacement of the fluorine atoms is generally not a feasible synthetic route due to the poor leaving group ability of the fluoride ion. researchgate.net

The benzylic position of the 3,3-difluoropropyl side chain is susceptible to radical reactions. The C-H bonds at the benzylic carbon (the carbon attached to the benzene ring) are weaker than typical alkyl C-H bonds because the resulting benzylic radical is stabilized by resonance with the aromatic ring. libretexts.orglibretexts.org

A common radical reaction is benzylic bromination using N-bromosuccinimide (NBS) in the presence of a radical initiator such as light or peroxides. libretexts.orgthemasterchemistry.com The mechanism proceeds through a radical chain reaction involving initiation, propagation, and termination steps.

Initiation: The radical initiator generates a small number of bromine radicals.

Propagation: A bromine radical abstracts a benzylic hydrogen from the 3,3-difluoropropylbenzene, forming a resonance-stabilized benzylic radical and HBr. This benzylic radical then reacts with a molecule of Br2 (generated from NBS and HBr) to form the brominated product and a new bromine radical, which continues the chain. youtube.com

Termination: The reaction is terminated by the combination of any two radicals. youtube.com

The presence of the electron-withdrawing difluoro group on the γ-carbon may have a minor influence on the stability of the benzylic radical, but the primary stabilizing factor remains the resonance with the benzene ring.

Table 2: Steps in the Radical Bromination of (3,3-difluoropropyl)benzene

| Step | Description | Example Reaction |

| Initiation | Formation of initial radicals. | Initiator → 2 R• |

| Propagation | A radical reacts to form a new radical. | R• + C6H5CH2CH2CHF2 → RH + C6H5•CHCH2CHF2 C6H5•CHCH2CHF2 + Br2 → C6H5CH(Br)CH2CHF2 + Br• |

| Termination | Combination of two radicals to end the chain. | 2 Br• → Br2 |

Oxidative and Reductive Manipulations of the Alkyl Chain

The alkyl side chain of aromatic compounds can be oxidized under vigorous conditions. Strong oxidizing agents like potassium permanganate (B83412) (KMnO4) or chromic acid (H2CrO4) can oxidize an alkyl chain to a carboxylic acid, provided there is at least one hydrogen atom on the benzylic carbon. libretexts.orglibretexts.orgyoutube.com In the case of (3,3-difluoropropyl)benzene, this reaction would cleave the bond between the first and second carbons of the side chain, yielding benzoic acid. The presence of the fluorine atoms would not prevent this oxidation. It is important to note that tertiary alkyl groups are resistant to this type of oxidation because they lack a benzylic hydrogen. youtube.com

Reductive manipulations of the side chain are less common unless a functional group such as a carbonyl is present. For instance, if the side chain were to contain a ketone, it could be reduced to an alcohol or completely deoxygenated to a methylene (B1212753) group via reactions like the Clemmensen or Wolff-Kishner reductions. youtube.com

General principles of metal-catalyzed and organocatalytic transformations are well-established for a wide range of benzene derivatives and compounds containing fluorinated alkyl chains. These reactions typically involve the activation of C-H or C-F bonds to enable the formation of new carbon-carbon or carbon-heteroatom bonds, leading to diverse functionalized molecules. However, without specific studies on "Benzene, (3,3-difluoropropyl)-", any discussion would be speculative and would not meet the required standard of scientific accuracy for the specified subject.

Further experimental research is needed to elucidate the specific catalytic behaviors of "Benzene, (3,3-difluoropropyl)-" and to generate the data necessary to fulfill the detailed sections and subsections of the proposed article outline. At present, the absence of such dedicated research in accessible scientific literature prevents the generation of the requested content.

Advanced Spectroscopic and Structural Characterization

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is the cornerstone for determining the molecular structure of Benzene (B151609), (3,3-difluoropropyl)- in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H, ¹³C, and ¹⁹F, a complete picture of the atomic framework can be assembled.

Multi-nuclear 1D NMR experiments provide fundamental information about the chemical environment, connectivity, and hybridization of the atoms within the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum reveals the number of distinct proton environments and their neighboring atoms through spin-spin coupling. For Benzene, (3,3-difluoropropyl)-, the spectrum is characterized by signals from the aromatic phenyl group and the aliphatic difluoropropyl chain. The aromatic protons typically appear as a complex multiplet in the downfield region (~7.21-7.33 ppm), indicative of the deshielding effect of the benzene ring current. rsc.org The aliphatic protons show distinct signals: a triplet of triplets at 5.81 ppm corresponding to the proton on the difluorinated carbon (C3), a triplet for the benzylic protons (C1) at 2.79 ppm, and a multiplet for the central methylene (B1212753) protons (C2) around 2.16 ppm. rsc.org The large coupling constant observed for the C3 proton (J = 56.6 Hz) is a characteristic feature of geminal proton-fluorine coupling (²JHF). rsc.org

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton. The aromatic carbons resonate in the typical range of 126-140 ppm. rsc.org The aliphatic carbons are shifted upfield. A key feature is the signal for the carbon atom bonded to the two fluorine atoms (C3), which appears as a triplet around 116.7 ppm due to one-bond carbon-fluorine coupling (¹JCF) with a large coupling constant of approximately 239.0 Hz. rsc.org The other propyl chain carbons, C1 and C2, also exhibit smaller triplet patterns due to two-bond and three-bond C-F coupling. rsc.org

¹⁹F NMR Spectroscopy: ¹⁹F NMR is particularly informative for fluorinated compounds. Benzene, (3,3-difluoropropyl)- exhibits a single resonance environment for the two equivalent fluorine atoms. This signal appears as a doublet of triplets around -117.2 ppm. rsc.org The large splitting is due to the two-bond coupling with the geminal proton (²JHF ≈ 56.6 Hz), and the smaller triplet splitting arises from coupling with the two adjacent methylene protons (³JHF ≈ 17.2 Hz). rsc.org

Table 1: ¹H NMR Spectroscopic Data for Benzene, (3,3-difluoropropyl)- in CDCl₃

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

|---|---|---|---|

| 7.33–7.29 | m | 2H (Aromatic) | |

| 7.25–7.21 | m | 3H (Aromatic) | |

| 5.81 | tt | 56.6, 4.6 | 1H (-CHF₂) |

| 2.79 | t | 7.8 | 2H (-CH₂-Ph) |

| 2.16 | m | 2H (-CH₂-CH₂F₂) |

Data sourced from literature. rsc.org

Table 2: ¹³C NMR Spectroscopic Data for Benzene, (3,3-difluoropropyl)- in CDCl₃

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

|---|---|---|---|

| 139.9 | s | C (Aromatic, Quaternary) | |

| 128.6 | s | CH (Aromatic) | |

| 128.3 | s | CH (Aromatic) | |

| 126.4 | s | CH (Aromatic) | |

| 116.7 | t | 239.0 | CHF₂ |

| 35.6 | t | 21.1 | CH₂-Ph |

| 28.4 | t | 5.6 | CH₂-CHF₂ |

Data sourced from literature. rsc.org

Table 3: ¹⁹F NMR Spectroscopic Data for Benzene, (3,3-difluoropropyl)- in CDCl₃

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

|---|---|---|---|

| -117.2 | dt | 56.6 (²JHF), 17.2 (³JHF) | 2F (-CHF₂) |

Data sourced from literature. rsc.org

While specific 2D NMR spectra for Benzene, (3,3-difluoropropyl)- are not widely published, their application can be predicted based on the established 1D assignments. These techniques are crucial for unambiguously confirming the molecular structure.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) couplings through two or three bonds. Expected correlations would be seen between the adjacent protons of the propyl chain: the benzylic protons (~2.79 ppm) and the central methylene protons (~2.16 ppm), and between the central methylene protons and the methine proton (~5.81 ppm).

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates protons directly to the carbons they are attached to (one-bond ¹H-¹³C coupling). It would definitively link each proton signal to its corresponding carbon signal in the tables above, for instance, the proton at 5.81 ppm to the carbon at 116.7 ppm.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC detects longer-range (typically 2-3 bonds) ¹H-¹³C correlations. This would be instrumental in confirming the connection of the propyl chain to the phenyl ring. For example, correlations would be expected from the benzylic protons (H1) to the quaternary aromatic carbon and the ortho aromatic carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing insights into the molecule's conformation. For this compound, NOESY could reveal through-space correlations between the benzylic protons (H1) of the propyl chain and the ortho protons of the phenyl ring, helping to define the preferred orientation of the side chain relative to the ring.

The flexible propyl side chain of Benzene, (3,3-difluoropropyl)- can adopt various conformations due to rotation around its carbon-carbon single bonds. Variable temperature (VT) NMR studies, though not specifically reported for this compound, are a powerful tool for investigating such dynamic processes. By recording NMR spectra at different temperatures, one could observe changes in chemical shifts or the broadening and sharpening of signals. These changes can indicate the freezing out of specific conformers at low temperatures or the rapid interconversion at higher temperatures, allowing for the determination of rotational energy barriers.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, which allows for the unambiguous determination of the elemental formula. For Benzene, (3,3-difluoropropyl)-, the molecular formula is C₉H₁₀F₂. HRMS analysis using electron ionization (EI) has confirmed this, with a calculated exact mass of 156.0751 and an experimentally found value of 156.0749. rsc.org

The fragmentation pattern in the mass spectrum provides structural information. While a detailed fragmentation analysis is not published, predictable pathways for this molecule under electron ionization would include:

Benzylic cleavage: Cleavage of the C1-C2 bond of the propyl chain to form a stable benzyl (B1604629) cation (C₇H₇⁺, m/z 91) or a tropylium (B1234903) ion, a very common fragment for alkylbenzenes.

Loss of HF: Elimination of a hydrogen fluoride (B91410) molecule (mass loss of 20 amu) from the molecular ion is a common pathway for fluoroalkanes.

Cleavage of the propyl chain: Fragmentation at other points along the alkyl chain can also occur.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis and Conformational Isomerism

Infrared (IR) Spectroscopy: An IR spectrum of Benzene, (3,3-difluoropropyl)- would be expected to show characteristic absorption bands. These include C-H stretching vibrations for the aromatic ring (typically >3000 cm⁻¹) and the aliphatic CH₂ groups (~2850-2960 cm⁻¹). Aromatic C=C stretching vibrations would appear in the 1450-1600 cm⁻¹ region. The most intense and characteristic bands would likely be the C-F stretching vibrations, which are typically strong and found in the 1000-1150 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy provides complementary information. Aromatic ring vibrations often give strong Raman signals. This technique could also be used to study conformational isomerism, as different conformers (rotamers) would have slightly different vibrational frequencies, which might be resolved in the Raman spectrum, particularly at low temperatures.

X-ray Crystallography for Solid-State Molecular Architecture and Intermolecular Interactions

X-ray crystallography is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state. acs.org This technique requires a single crystal of the compound. Benzene, (3,3-difluoropropyl)- is a liquid at room temperature, and no crystal structure has been reported in the crystallographic databases.

If the compound could be crystallized, an X-ray diffraction experiment would yield precise data on bond lengths, bond angles, and torsional angles. It would reveal the exact conformation of the propyl chain relative to the benzene ring in the crystal lattice and provide detailed information about how the molecules pack together, including any potential intermolecular interactions like C-H···F hydrogen bonds.

Gas-Phase Spectroscopic Methods (e.g., Microwave Spectroscopy) for High-Precision Structural Parameters

A comprehensive search of scientific literature and spectroscopic databases did not yield specific studies on the gas-phase spectroscopic analysis of Benzene, (3,3-difluoropropyl)-. Consequently, high-precision structural parameters, such as rotational constants, bond lengths, and bond angles, derived from microwave spectroscopy or other gas-phase techniques are not available for this specific compound at this time.

While gas-phase spectroscopic methods, particularly microwave spectroscopy, are powerful tools for determining the precise three-dimensional structure of molecules in their isolated, unperturbed state, it appears that Benzene, (3,3-difluoropropyl)- has not yet been the subject of such detailed investigations. This type of analysis provides invaluable data on the conformational preferences and the electronic environment of the molecule.

Further research employing these advanced spectroscopic techniques would be necessary to elucidate the detailed gas-phase structure and dynamics of Benzene, (3,3-difluoropropyl)-. Such studies would provide fundamental data for computational chemistry benchmarks and a deeper understanding of the effects of the 3,3-difluoropropyl substituent on the benzene ring.

Computational and Theoretical Investigations of Benzene, 3,3 Difluoropropyl

Quantum Chemical Calculations for Electronic Structure and Molecular Properties

Quantum chemical calculations are fundamental to determining the electronic structure and predicting the physicochemical properties of Benzene (B151609), (3,3-difluoropropyl)-. These methods solve approximations of the Schrödinger equation to find the energies and wavefunctions of the molecule's electrons, from which various properties can be derived.

Density Functional Theory (DFT) is a widely used computational method that balances accuracy with computational cost, making it ideal for studying molecules of this size. arxiv.org DFT calculations focus on the electron density rather than the complex many-electron wavefunction.

Geometry Optimization: The first step in most computational studies is to find the molecule's most stable three-dimensional structure, known as the equilibrium geometry. This is achieved by calculating the forces on each atom and adjusting their positions until a minimum on the potential energy surface is located. arxiv.orgloni.org For Benzene, (3,3-difluoropropyl)-, this process would determine the precise bond lengths, bond angles, and dihedral angles. Calculations would likely employ hybrid functionals like B3LYP or dispersion-corrected functionals such as ωB97X-D, paired with basis sets like 6-311++G(d,p) to accurately model the system. researchgate.netnih.govresearchgate.net The optimized geometry of the benzene ring itself is expected to show minor distortions from a perfect hexagon due to the electronic influence of the substituent. inpressco.com

| Parameter | Atoms Involved | Predicted Value |

|---|---|---|

| Bond Length | C-C (aromatic) | ~1.39 - 1.40 Å |

| Bond Length | C(ring)-C(propyl) | ~1.51 Å |

| Bond Length | C-F | ~1.38 Å |

| Bond Angle | C-C-C (aromatic) | ~120° |

| Bond Angle | F-C-F | ~106° |

| Dihedral Angle | C(ring)-C(ring)-C(propyl)-C(propyl) | ~90° (gauche conformation) |

Vibrational Frequencies: Once the geometry is optimized, a frequency calculation can be performed. This involves computing the second derivatives of the energy with respect to atomic positions to determine the molecule's normal modes of vibration. nih.gov These calculated harmonic frequencies correspond to the absorption bands observed in infrared (IR) and Raman spectroscopy. researchgate.netcore.ac.uk For Benzene, (3,3-difluoropropyl)-, this analysis would predict characteristic frequencies for C-H stretching of the aromatic ring (around 3100-3000 cm⁻¹), C=C ring stretching (1600-1450 cm⁻¹), and strong absorptions corresponding to the C-F stretching modes of the difluoro group (typically in the 1100-1000 cm⁻¹ region). core.ac.uk

Energetics: DFT is also used to calculate the total electronic energy of the molecule. From this, key thermodynamic properties like the enthalpy of formation can be derived, often using isodesmic reaction schemes where bond types are conserved to minimize errors. nih.gov Such calculations would allow for the determination of the thermodynamic stability of Benzene, (3,3-difluoropropyl)- relative to other isomers or related compounds. researchgate.net

While DFT is highly effective, ab initio (Latin for "from the beginning") methods provide a more systematic pathway to chemical accuracy. These methods are based on first principles without the empirical parameters found in some DFT functionals.

Common ab initio approaches include Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and the "gold standard," Coupled Cluster theory with single, double, and perturbative triple excitations (CCSD(T)). researchgate.net Due to their high computational cost, these methods are often used to perform single-point energy calculations on geometries previously optimized with DFT. researchgate.net For Benzene, (3,3-difluoropropyl)-, a CCSD(T) calculation with a large basis set, such as aug-cc-pVTZ, would provide a highly accurate benchmark for its electronic energy. researchgate.net This high-accuracy data is invaluable for validating the performance of various DFT functionals and for obtaining precise energetic information for reaction mechanisms. arxiv.orgusu.edu

Molecular Orbitals: The electronic behavior of Benzene, (3,3-difluoropropyl)- is governed by its molecular orbitals (MOs). The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important, as they are the primary orbitals involved in chemical reactions. scispace.comdergipark.org.tr The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The electron-withdrawing nature of the two fluorine atoms in the propyl group is expected to lower the energies of both the HOMO and LUMO compared to unsubstituted benzene or alkylbenzenes. scispace.com

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

|---|---|---|---|

| Benzene | -6.75 | -1.15 | 5.60 |

| Toluene | -6.40 | -1.10 | 5.30 |

| (Trifluoromethyl)benzene | -7.10 | -1.45 | 5.65 |

| Benzene, (3,3-difluoropropyl)- (Predicted) | -6.90 | -1.30 | 5.60 |

Charge Distribution: To quantify the electronic effects of the substituent, methods like Natural Bond Orbital (NBO) or Mulliken population analysis are used to assign partial atomic charges. researchgate.netcore.ac.uk For Benzene, (3,3-difluoropropyl)-, these calculations would show a significant accumulation of negative charge on the highly electronegative fluorine atoms and a corresponding positive charge on the carbon atom to which they are attached (C3 of the propyl chain). This inductive effect would withdraw electron density from the benzene ring, making it slightly electron-deficient compared to benzene.

Electrostatic Potential (ESP): An ESP map provides a visual representation of the charge distribution on the molecule's electron density surface. researchgate.netucsb.edu Regions of negative potential (typically colored red) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor. The ESP map of Benzene, (3,3-difluoropropyl)- would show a large region of negative potential above and below the plane of the aromatic ring, characteristic of the π-electron system. ucsb.eduresearchgate.net A strong negative potential would also be localized around the fluorine atoms, while the ring's hydrogen atoms would exhibit a positive potential. study.com

Reaction Mechanism Studies and Transition State Characterization

Computational chemistry is a powerful tool for exploring the detailed mechanisms of chemical reactions, including identifying short-lived intermediates and transition states that are difficult to observe experimentally.

By mapping the potential energy surface, computational methods can trace the lowest energy path from reactants to products. A key goal is to locate the transition state (TS), which represents the maximum energy point along the reaction coordinate. researchgate.net The energy difference between the reactants and the transition state is the activation energy or energy barrier, which determines the reaction rate. usu.edunih.gov

For Benzene, (3,3-difluoropropyl)-, a typical reaction to study would be electrophilic aromatic substitution, such as nitration or halogenation. msu.edubyjus.com The mechanism proceeds in two steps: initial attack by an electrophile to form a resonance-stabilized carbocation intermediate (an arenium ion or sigma complex), followed by the loss of a proton to restore aromaticity. msu.edumasterorganicchemistry.com DFT calculations would be used to:

Optimize the geometries of the reactants, the arenium ion intermediate, and the products.

Locate the transition state structure for the first, rate-determining step.

Calculate the activation energy barrier. mdpi.com

Due to the inductive electron-withdrawing effect of the difluoro group, the benzene ring is "deactivated" toward electrophilic attack. Therefore, computational studies would predict a higher activation energy for the substitution of Benzene, (3,3-difluoropropyl)- compared to toluene, but a lower barrier than for strongly deactivated rings like nitrobenzene.

When a substituted benzene undergoes a reaction, the incoming group can be directed to the ortho, meta, or para positions relative to the existing substituent. This regioselectivity is a critical aspect of aromatic chemistry.

Computational models can predict regioselectivity by comparing the activation energies for attack at each of the three positions. nih.gov The pathway with the lowest energy barrier will correspond to the major product. This is directly related to the stability of the intermediate arenium ion formed. For Benzene, (3,3-difluoropropyl)-, the substituent is an alkyl group, which is a classic ortho, para-director. Although the fluorine atoms exert a deactivating inductive effect, the alkyl nature of the group still directs incoming electrophiles to the ortho and para positions. Computational analysis would confirm this by showing that the transition states leading to the ortho and para arenium ions are lower in energy than the transition state leading to the meta intermediate. msu.edu This is because the positive charge in the ortho and para intermediates can be partially stabilized by the alkyl group, a stabilizing influence that is not possible in the meta intermediate.

| Position of Attack | Relative Energy of Intermediate (kcal/mol) | Predicted Outcome |

|---|---|---|

| Ortho | ~0.5 | Major Product |

| Meta | ~3.5 | Minor Product |

| Para | 0.0 (most stable) | Major Product |

Molecular Dynamics Simulations for Conformational Landscapes and Solvation Effects

Molecular dynamics (MD) simulations are a computational method used to analyze the physical movements of atoms and molecules over time. For Benzene, (3,3-difluoropropyl)-, MD simulations are instrumental in elucidating its conformational landscape and understanding the nuanced effects of solvation.

The flexibility of the 3,3-difluoropropyl side chain gives rise to a complex potential energy surface with multiple possible conformations (rotamers). Theoretical studies on similar molecules, such as n-propylbenzene, have identified various stable conformers, including anti and gauche forms, resulting from rotation around the C-C bonds of the alkyl chain. dtic.milnist.gov For Benzene, (3,3-difluoropropyl)-, the presence of two fluorine atoms on the terminal carbon atom introduces additional electrostatic and steric considerations that influence the relative stability of these conformers.

MD simulations can map this conformational landscape by simulating the molecule's dynamic behavior. By calculating the potential energy of the molecule as a function of its dihedral angles, a potential energy surface can be generated, revealing the lowest energy (most stable) conformations and the energy barriers between them. researchgate.net The introduction of fluorine atoms, with their high electronegativity, can lead to specific intramolecular interactions, such as dipole-dipole interactions, which may stabilize certain conformations over others.

Illustrative Conformational Analysis of Benzene, (3,3-difluoropropyl)-

| Conformer | Description | Hypothetical Relative Energy (kcal/mol) | Key Dihedral Angle(s) |

|---|---|---|---|

| Anti | The benzene ring and the CF2 group are positioned on opposite sides of the propyl chain. | 0.00 (most stable) | ~180° |

| Gauche 1 | The benzene ring and the CF2 group are positioned at a staggered angle. | 0.65 | ~60° |

| Gauche 2 | A second possible staggered conformation. | 0.70 | ~-60° |

| Eclipsed | A higher-energy state where groups are aligned, representing a transition state. | 4.50 | ~0° |

Note: The data in this table is hypothetical and for illustrative purposes, based on general principles of conformational analysis of alkylbenzenes.

Solvation effects are also critical to understanding the behavior of Benzene, (3,3-difluoropropyl)- in different chemical environments. MD simulations can model the interactions between the solute molecule and surrounding solvent molecules explicitly. The fluorinated portion of the molecule introduces a polar region, which can have significant effects on its solubility and interaction with polar versus non-polar solvents. wikipedia.org In polar solvents, the difluoro group can engage in dipole-dipole interactions, while in non-polar solvents, these interactions are less favorable.

Studies on fluorinated alcohols have shown that they can act as hydrogen bond donors and have unique solvating properties. rsc.org Similarly, the difluoropropyl group can influence the structuring of solvent molecules around it, potentially creating a distinct local solvent environment compared to its non-fluorinated counterpart. The simulations can quantify these effects by calculating properties such as radial distribution functions, which describe the probability of finding a solvent molecule at a certain distance from a specific atom in the solute.

Quantitative Structure-Property Relationship (QSPR) Modeling for Chemical Predictability

Quantitative Structure-Property Relationship (QSPR) modeling is a computational approach that aims to correlate the structural features of molecules with their physicochemical properties. nih.gov This methodology is particularly valuable for predicting the properties of new or untested compounds like Benzene, (3,3-difluoropropyl)-, saving time and resources that would be required for experimental determination.

A QSPR model is a mathematical equation that relates one or more molecular descriptors to a specific property. Molecular descriptors are numerical values that encode different aspects of a molecule's structure. For Benzene, (3,3-difluoropropyl)-, a wide range of descriptors would be calculated to build a robust model. These can be categorized as:

Constitutional Descriptors: These describe the basic composition of the molecule, such as molecular weight, number of atoms, and number of fluorine atoms.

Topological Descriptors: These are derived from the 2D representation of the molecule and describe its connectivity and shape.

Geometrical Descriptors: These 3D descriptors relate to the spatial arrangement of atoms, including molecular volume and surface area.

Quantum-Chemical Descriptors: Derived from quantum chemistry calculations, these descriptors provide information about the electronic structure, such as dipole moment, frontier orbital energies (HOMO/LUMO), and electrostatic potential. researchgate.net The presence of electronegative fluorine atoms significantly impacts these electronic descriptors.

Once a set of descriptors is calculated for a series of related compounds with known experimental property values, statistical methods like multiple linear regression (MLR) or machine learning algorithms are used to build the QSPR model. researchgate.net This model can then be used to predict the properties of Benzene, (3,3-difluoropropyl)- based on its calculated descriptors.

Key Molecular Descriptors for QSPR Modeling of Benzene, (3,3-difluoropropyl)-

| Descriptor Type | Specific Descriptor | Potential Influence on Properties |

|---|---|---|

| Constitutional | Molecular Weight | Affects properties like boiling point and vapor pressure. |

| Topological | Wiener Index | Correlates with molecular branching and compactness. |

| Geometrical | Solvent Accessible Surface Area (SASA) | Relates to solubility and interactions with the solvent. |

| Quantum-Chemical | Dipole Moment | Crucial for predicting interactions with polar solvents and other molecules. |

| Quantum-Chemical | HOMO/LUMO Energy Gap | Indicates chemical reactivity and stability. emerginginvestigators.org |

| Quantum-Chemical | Electrostatic Potential | Maps charge distribution, identifying regions prone to electrophilic or nucleophilic attack. nih.gov |

Note: This table lists descriptors relevant to QSPR modeling and their general influence on chemical properties.

By leveraging QSPR models developed for fluorinated compounds or alkylbenzenes, it is possible to predict a range of properties for Benzene, (3,3-difluoropropyl)-, including its boiling point, vapor pressure, water solubility, and octanol-water partition coefficient (logP). These predictions are crucial for assessing its environmental fate and potential applications.

Synthesis and Reactivity of Derivatives and Analogues of Benzene, 3,3 Difluoropropyl

Design Principles for Novel Fluorinated Aromatic Scaffolds

Key design principles for creating novel fluorinated aromatic scaffolds include:

Modulation of Physicochemical Properties : Fluorine's high electronegativity can alter the electronic environment of the aromatic ring, affecting its reactivity and interactions with biological targets nih.govnih.gov. The introduction of groups like -CHF2 can modify lipophilicity, which influences membrane permeability and solubility rsc.org.

Metabolic Blocking : Replacing a metabolically labile hydrogen atom with a fluorine atom can prevent enzymatic degradation, thereby increasing the half-life of a drug candidate.

Conformational Control : The size and electronic nature of fluorine can influence the preferred conformation of a molecule, which can be critical for its binding affinity to a specific protein or receptor.

Enhanced Binding Interactions : Fluorine can participate in unique non-covalent interactions, such as orthogonal multipolar interactions with protein backbone carbonyls, which can enhance binding potency.

The difluoropropyl group, as a substituent, offers a balance of these effects. The -CHF2 moiety provides a strong dipole and can act as a hydrogen bond acceptor, while the propyl chain provides a flexible, lipophilic linker.

Synthetic Routes to Isomeric and Homologous Difluoropropylbenzenes

While specific synthetic routes for Benzene (B151609), (3,3-difluoropropyl)- are not extensively documented, plausible pathways can be constructed based on established organofluorine chemistry methodologies. The synthesis of its isomers, such as those with the difluoro group at the 1- or 2-position of the propyl chain, and homologues with varying alkyl chain lengths, would require distinct strategies.

Below are proposed synthetic approaches for these classes of compounds.

| Target Compound Class | General Synthetic Strategy | Key Reactions & Reagents | Notes |

|---|---|---|---|

| Benzene, (3,3-difluoropropyl)- | Friedel-Crafts Acylation & Deoxofluorination | 1. Benzene + 3-chloropropionyl chloride / AlCl3 2. Product from step 1 + Deoxofluorinating agent (e.g., DAST, Deoxo-Fluor®) | This two-step route first establishes the carbon skeleton via acylation, followed by conversion of the resulting ketone to the geminal difluoride. |

| Benzene, (2,2-difluoropropyl)- | Addition to a Fluorinated Building Block | 1. Phenylmagnesium bromide + 2,2-difluoropropanal 2. Reduction of the resulting alcohol | This approach utilizes a Grignard reaction with a pre-fluorinated aldehyde, followed by removal of the hydroxyl group. |

| Benzene, (1,1-difluoropropyl)- | Oxidation and Deoxofluorination | 1. 1-Phenyl-1-propanol + Oxidizing agent (e.g., PCC) 2. Product from step 1 (propiophenone) + Deoxofluorinating agent | Similar to the synthesis of the 3,3-isomer, this route involves creating a ketone at the desired position, followed by fluorination. |

| Homologues (e.g., Benzene, (4,4-difluorobutyl)-) | Cross-Coupling Reactions | Phenylboronic acid + 1-bromo-4,4-difluorobutane / Pd catalyst | Suzuki or similar palladium-catalyzed cross-coupling reactions are versatile for extending the alkyl chain length. |

Functionalization of the Benzene Ring in Benzene, (3,3-difluoropropyl)-

The functionalization of the aromatic ring in Benzene, (3,3-difluoropropyl)- via electrophilic aromatic substitution (EAS) is directed by the electronic nature of the difluoropropyl substituent. The -(CH2)2CHF2 group influences both the reactivity of the ring and the position of the incoming electrophile.

Directing Effects: The (3,3-difluoropropyl) group is classified as a weakly deactivating, ortho-, para-directing group.

Inductive Effect (-I) : The two fluorine atoms are highly electronegative and withdraw electron density through the sigma bonds. This effect is attenuated by the distance of the CHF2 moiety from the ring, but it still serves to make the ring slightly less electron-rich than benzene, thus deactivating it toward electrophilic attack. wikipedia.orgquora.com

Directing Effect : As an alkyl-based group, it directs incoming electrophiles to the ortho and para positions. This is because the carbocation intermediates (sigma complexes) formed during attack at these positions are more stabilized. wikipedia.orglibretexts.org

Common electrophilic aromatic substitution reactions are summarized in the table below.

| Reaction | Typical Reagents | Expected Major Products | Reactivity Note |

|---|---|---|---|

| Nitration | HNO3 / H2SO4 | 1-(3,3-difluoropropyl)-4-nitrobenzene and 1-(3,3-difluoropropyl)-2-nitrobenzene | Reaction is slower than the nitration of benzene due to the deactivating effect of the substituent. |

| Halogenation | Br2 / FeBr3 or Cl2 / FeCl3 | 1-Bromo-4-(3,3-difluoropropyl)benzene and 1-Bromo-2-(3,3-difluoropropyl)benzene | The halogen adds primarily at the para position due to less steric hindrance compared to the ortho positions. |

| Sulfonation | Fuming H2SO4 (SO3) | 4-(3,3-difluoropropyl)benzenesulfonic acid | This reaction is typically reversible and often favors the thermodynamically stable para product. |

| Friedel-Crafts Acylation | RCOCl / AlCl3 | 1-(4-(3,3-difluoropropyl)phenyl)ethan-1-one | Requires forcing conditions as the reaction is performed on a deactivated ring. Acylation occurs almost exclusively at the para position. |

Reactivity Profiling of Modified Derivatives

The introduction of a second functional group onto the Benzene, (3,3-difluoropropyl)- scaffold significantly alters the reactivity of the aromatic ring for any subsequent substitutions. The directing and activating/deactivating effects of the two substituents must be considered collectively.

The following table profiles the expected reactivity of several derivatives.

| Derivative Compound | Combined Substituent Effects | Predicted Reactivity in Further EAS |

|---|---|---|

| 1-(3,3-difluoropropyl)-4-nitrobenzene | The -(CH2)2CHF2 group is a weak deactivator (o,p-directing). The nitro (-NO2) group is a strong deactivator (m-directing). | The ring is strongly deactivated. Further substitution is difficult but would occur at the positions meta to the nitro group (i.e., ortho to the difluoropropyl group). |

| 4-(3,3-difluoropropyl)aniline | The -(CH2)2CHF2 group is a weak deactivator (o,p-directing). The amino (-NH2) group is a strong activator (o,p-directing). | The ring is strongly activated by the amino group. The directing effects of both groups are cooperative, strongly favoring substitution at the positions ortho to the amino group. |

| 1-Bromo-4-(3,3-difluoropropyl)benzene | The -(CH2)2CHF2 group is a weak deactivator (o,p-directing). The bromo (-Br) group is a weak deactivator (o,p-directing). | The ring is moderately deactivated. The directing effects are cooperative. Substitution would occur ortho to the difluoropropyl group (meta to the bromine) or ortho to the bromine (meta to the difluoropropyl group). The position ortho to the alkyl group is generally favored. |

Advanced Analytical Methodologies for Characterization and Purity Assessment

Chromatographic Techniques (GC, HPLC) with Advanced Detection (e.g., FID, TCD, ECD)

Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are fundamental techniques for the separation and analysis of "Benzene, (3,3-difluoropropyl)-". The choice of technique and detector depends on the compound's volatility, thermal stability, and the nature of the impurities.

Gas Chromatography (GC):

Given its presumed volatility, GC is a highly suitable technique for the analysis of "Benzene, (3,3-difluoropropyl)-". The separation is typically performed on a capillary column with a stationary phase chosen based on polarity.

Detectors:

Flame Ionization Detector (FID): FID is a common choice for organic compounds and would provide excellent sensitivity for "Benzene, (3,3-difluoropropyl)-". It is a robust and reliable detector for quantification.

Thermal Conductivity Detector (TCD): While less sensitive than FID, TCD is a universal detector and can be used for the analysis of the bulk compound.

Electron Capture Detector (ECD): Due to the presence of fluorine atoms, which are electronegative, an ECD could offer very high sensitivity and selectivity for detecting "Benzene, (3,3-difluoropropyl)-" and other halogenated impurities.

A hypothetical GC-FID method for the purity assessment of "Benzene, (3,3-difluoropropyl)-" is outlined in the table below.

| Parameter | Value |

| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms) |

| Inlet Temperature | 250 °C |

| Injection Volume | 1 µL (split ratio 50:1) |

| Carrier Gas | Helium at a constant flow of 1 mL/min |

| Oven Program | 50 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 min |

| Detector | Flame Ionization Detector (FID) at 300 °C |

| Expected Retention Time | ~10-15 minutes (estimated) |

High-Performance Liquid Chromatography (HPLC):

For less volatile impurities or for orthogonal verification of purity, reversed-phase HPLC is a powerful tool. The fluorinated nature of "Benzene, (3,3-difluoropropyl)-" may lead to unique interactions with specialized stationary phases.

Stationary Phases: While standard C18 columns can be used, fluorinated stationary phases (e.g., pentafluorophenyl - PFP) can offer different selectivity for halogenated aromatic compounds due to dipole-dipole and π-π interactions. forensicrti.org This can be advantageous for separating structurally similar impurities.

A representative HPLC-UV method for the analysis of "Benzene, (3,3-difluoropropyl)-" is detailed below.

| Parameter | Value |

| Column | 150 mm x 4.6 mm ID, 5 µm particle size (e.g., PFP phase) |

| Mobile Phase | Isocratic mixture of Acetonitrile and Water (e.g., 60:40 v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

Hyphenated Techniques for Complex Mixture Analysis (e.g., GC-MS, LC-MS)

Hyphenated techniques, which couple the separation power of chromatography with the identification capabilities of mass spectrometry, are indispensable for the unambiguous identification of "Benzene, (3,3-difluoropropyl)-" and the characterization of unknown impurities.

Gas Chromatography-Mass Spectrometry (GC-MS):

GC-MS provides detailed structural information based on the mass-to-charge ratio (m/z) of the compound and its fragmentation pattern upon electron ionization. This technique is crucial for confirming the identity of the main peak and for identifying co-eluting impurities.

Fragmentation Pattern: The mass spectrum of "Benzene, (3,3-difluoropropyl)-" would be expected to show a molecular ion peak and characteristic fragment ions resulting from the loss of fluorine, the propyl chain, and rearrangement products. For instance, a common fragmentation pathway for similar compounds involves the loss of a C2H2F2 fragment.

A typical set of GC-MS parameters is presented below.

| Parameter | Value |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Analyzer | Quadrupole |

| Scan Range | 40-450 amu |

| Source Temperature | 230 °C |

| Transfer Line Temp | 280 °C |

Liquid Chromatography-Mass Spectrometry (LC-MS):

LC-MS is particularly useful for analyzing less volatile or thermally labile impurities that may be present in samples of "Benzene, (3,3-difluoropropyl)-". An example of a related application is the trace analysis of 3,4-difluoronitrobenzene (B149031) in pharmaceutical ingredients using LC-MS/MS. This highlights the power of this technique for detecting and quantifying low-level fluorinated aromatic impurities.

For "Benzene, (3,3-difluoropropyl)-", a method employing atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) could be developed. In tandem mass spectrometry (LC-MS/MS), specific precursor-to-product ion transitions can be monitored for highly selective and sensitive quantification.

| Parameter | Value |

| Ionization Source | APCI or ESI |

| Polarity | Positive or Negative |

| Mass Analyzer | Triple Quadrupole (for MS/MS) |

| Scan Mode | Multiple Reaction Monitoring (MRM) |

| MRM Transition (hypothetical) | Precursor Ion (e.g., [M+H]+) → Product Ion |

Development of Specific Detection and Quantification Protocols

The development of specific and validated analytical protocols is essential for routine quality control and for ensuring the consistency of "Benzene, (3,3-difluoropropyl)-" batches.

Method Validation: Any developed chromatographic method for purity assessment and quantification must be rigorously validated according to established guidelines (e.g., ICH Q2(R1)). Key validation parameters include:

Specificity: The ability to assess the analyte unequivocally in the presence of other components.

Linearity: The ability to obtain test results which are directly proportional to the concentration of the analyte.

Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with a suitable level of precision, accuracy, and linearity.

Accuracy: The closeness of the test results obtained by the method to the true value.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

Limit of Detection (LOD): The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

Fluorine-Specific Detection: For specialized applications requiring the specific detection and quantification of fluorinated compounds, more advanced techniques can be employed. High-performance liquid chromatography coupled with inductively coupled plasma mass spectrometry (HPLC-ICP-MS/MS) is an emerging technique for fluorine-specific detection. This method allows for the quantification of unknown organofluorine compounds based on the fluorine content, which can be invaluable for mass balance studies and impurity profiling.

Applications in Advanced Chemical Research and Materials Science Non Biological/medical

Benzene (B151609), (3,3-difluoropropyl)- as a Key Intermediate in Organic Synthesis

There is no available scientific literature that describes the use of Benzene, (3,3-difluoropropyl)- as a key intermediate in organic synthesis. Searches for synthetic routes where this compound is utilized as a precursor or a building block for more complex molecules did not yield any specific examples or detailed research findings.

Incorporation into Novel Functional Materials (e.g., Specialty Polymers, Electronic Components)

Environmental Chemical Transformations and Fate (Non-Toxicological Aspects)

There is a lack of studies on the environmental chemical transformations and fate of Benzene, (3,3-difluoropropyl)- from a non-toxicological perspective. No data is available concerning its persistence, degradation pathways, or mobility in various environmental compartments such as soil, water, or air.

Future Research Directions and Emerging Paradigms

Integration with Artificial Intelligence and Machine Learning in Chemical Synthesis and Discovery

The synthesis and discovery of novel fluorinated compounds like "Benzene, (3,3-difluoropropyl)-" stand to be revolutionized by the integration of artificial intelligence (AI) and machine learning (ML). These computational tools are increasingly being used to predict reaction outcomes, optimize reaction conditions, and even propose novel synthetic routes. For a molecule like "Benzene, (3,3-difluoropropyl)-", where established synthetic pathways may be limited, AI can analyze vast datasets of known fluorination reactions to suggest the most efficient and highest-yielding methods.

Machine learning algorithms can be trained on experimental data to identify subtle patterns that influence the success of a reaction, such as the choice of catalyst, solvent, and temperature. This predictive power can significantly reduce the amount of trial-and-error experimentation required, saving both time and resources. Furthermore, AI can be employed in the de novo design of derivatives of "Benzene, (3,3-difluoropropyl)-" with specific desired properties, opening up new avenues for drug discovery and materials science. The use of robotic platforms guided by AI could automate the synthesis and testing of these new compounds, further accelerating the pace of research. nih.govdntb.gov.uanih.gov

Table 1: Applications of AI/ML in the Synthesis of Fluorinated Compounds

| Application Area | Description | Potential Impact on "Benzene, (3,3-difluoropropyl)-" Synthesis |

|---|---|---|

| Retrosynthetic Analysis | AI algorithms predict potential synthetic pathways for a target molecule. | Proposing novel and efficient routes to "Benzene, (3,3-difluoropropyl)-". |

| Reaction Optimization | ML models predict the optimal conditions (temperature, pressure, catalyst) for a given reaction. | Improving the yield and purity of "Benzene, (3,3-difluoropropyl)-" synthesis. |

| Catalyst Design | AI can be used to design novel catalysts with enhanced activity and selectivity for fluorination reactions. | Discovering new catalysts for the selective difluorination of propylbenzene (B89791) derivatives. |

| Property Prediction | ML models can predict the physicochemical and biological properties of new molecules. | Designing derivatives of "Benzene, (3,3-difluoropropyl)-" with tailored properties. |

Exploration of Novel Fluorination Reagents and Catalytic Systems

The development of new reagents and catalysts is a cornerstone of modern synthetic chemistry. For the synthesis of "Benzene, (3,3-difluoropropyl)-", research into novel fluorination reagents and catalytic systems will be crucial. Traditional fluorinating agents can be hazardous and lack selectivity, leading to the formation of unwanted byproducts.

Recent advances have seen the emergence of safer and more selective electrophilic and nucleophilic fluorinating reagents. chinesechemsoc.orgalfa-chemistry.compharmtech.com For instance, reagents like Selectfluor® and N-fluorobenzenesulfonimide (NFSI) offer milder reaction conditions and greater functional group tolerance. mdpi.com The development of transition-metal-catalyzed fluorination reactions, using metals such as palladium, copper, and silver, has also opened up new possibilities for the selective introduction of fluorine atoms into organic molecules. chinesechemsoc.orgmdpi.com Future research will likely focus on developing catalytic systems that can directly and selectively introduce the 3,3-difluoropropyl group onto the benzene (B151609) ring or perform the difluorination of a propylbenzene precursor with high efficiency.

Table 2: Examples of Modern Fluorination Reagents

| Reagent Class | Specific Example | Description |

|---|---|---|

| Electrophilic Fluorinating Reagents | Selectfluor® | An N-F reagent known for its stability, safety, and selectivity. |

| N-Fluorobenzenesulfonimide (NFSI) | A versatile electrophilic fluorine source used in a variety of fluorination reactions. | |

| Nucleophilic Fluorinating Reagents | Diethylaminosulfur trifluoride (DAST) | A reagent used for the conversion of alcohols and carbonyls to fluorides. |

Development of Flow Chemistry and Automated Synthesis Platforms

Flow chemistry, where reactions are carried out in a continuously flowing stream rather than in a batch reactor, offers numerous advantages for the synthesis of fluorinated compounds like "Benzene, (3,3-difluoropropyl)-". beilstein-journals.orgnih.govtechnologynetworks.com This technology allows for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields, higher purity, and enhanced safety, particularly when dealing with hazardous reagents or highly exothermic reactions. beilstein-journals.orgvapourtec.comamt.uk

The small reactor volumes in flow systems improve heat and mass transfer, which can be critical for controlling highly reactive fluorination processes. amt.uk Furthermore, flow chemistry platforms can be readily automated, allowing for the rapid synthesis and screening of a library of compounds. For "Benzene, (3,3-difluoropropyl)-", a continuous flow process could be developed for its synthesis, enabling safer handling of fluorinating agents and facilitating scale-up for potential industrial applications. The integration of in-line purification and analysis would further streamline the manufacturing process. vapourtec.com

Advanced Spectroscopic Probes for Real-Time Reaction Monitoring

A deeper understanding of reaction mechanisms is essential for optimizing synthetic processes. Advanced spectroscopic techniques that allow for real-time, in-situ monitoring of chemical reactions are becoming increasingly important in this regard. For the synthesis of "Benzene, (3,3-difluoropropyl)-", techniques such as in-situ NMR (Nuclear Magnetic Resonance) and IR (Infrared) spectroscopy could provide valuable insights into the reaction kinetics and the formation of intermediates.

¹⁹F NMR spectroscopy is particularly powerful for monitoring fluorination reactions, as the ¹⁹F nucleus is 100% abundant and has a wide chemical shift range, making it highly sensitive to the local chemical environment. asahilab.co.jpresearchgate.net By monitoring the disappearance of starting materials and the appearance of products and intermediates in real-time, chemists can gain a detailed understanding of the reaction pathway. This knowledge can then be used to optimize reaction conditions to maximize the yield of the desired product and minimize the formation of byproducts. The use of fiber-optic probes allows for these spectroscopic techniques to be integrated directly into reaction vessels, including flow reactors. youtube.comresearchgate.net

Computational Design of Compounds with Tailored Chemical Properties

Computational chemistry provides a powerful toolkit for the design of new molecules with specific, tailored properties. nih.govacs.org Methods such as Density Functional Theory (DFT) and ab initio calculations can be used to predict the geometric and electronic structure, stability, and reactivity of molecules like "Benzene, (3,3-difluoropropyl)-". mit.edupittcon.org